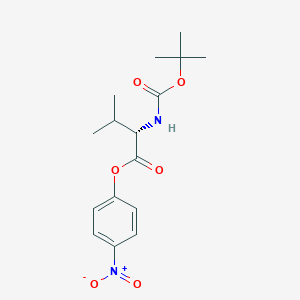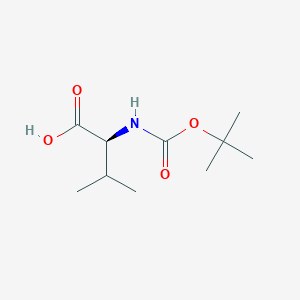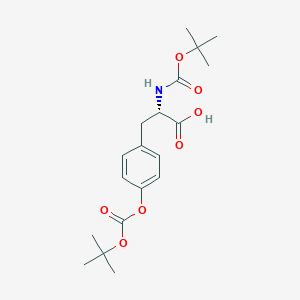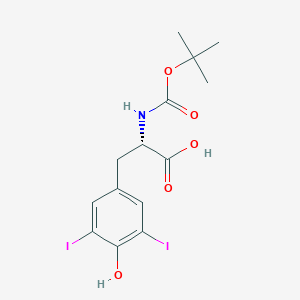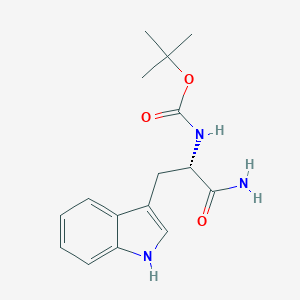
Boc-β-T-Butyl-L-Alanine
Vue d'ensemble
Description
Boc-Beta-T-Butyl-L-Alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the beta position is substituted with a tert-butyl group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules.
Applications De Recherche Scientifique
Boc-Beta-T-Butyl-L-Alanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and the preparation of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
Target of Action
Boc-Beta-T-Butyl-L-Alanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used as a protective group for amines in the synthesis of peptides and other amino acids . The compound’s primary targets are the amino functions in these molecules .
Mode of Action
The compound acts by protecting the amino functions in the synthesis of multifunctional targets . This protection is achieved through the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This derivative is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . It is involved in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Pharmacokinetics
It is known that the compound is used in the synthesis of peptides and other amino acids, suggesting that its bioavailability and pharmacokinetics would be largely dependent on the specific context of its use .
Result of Action
The result of the compound’s action is the formation of Boc-protected amines and amino acids, which are crucial in the synthesis of peptides and other amino acids . These Boc-derivatives are stable and can accommodate two such groups .
Action Environment
The efficacy and stability of Boc-Beta-T-Butyl-L-Alanine are influenced by the conditions under which the reactions take place. For instance, the compound has been shown to be more efficient and versatile when used in flow microreactor systems compared to batch processes .
Analyse Biochimique
Biochemical Properties
Boc-Beta-T-Butyl-L-Alanine: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during these reactions. For instance, it is often used in the presence of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to protect the amino group of amino acids . This protection is essential during peptide synthesis to prevent unwanted side reactions. The Boc group can be selectively removed by mild acidolysis, allowing the amino group to participate in subsequent reactions .
Cellular Effects
The effects of Boc-Beta-T-Butyl-L-Alanine on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it ensures the correct assembly of peptide chains, which is crucial for the proper function of proteins within cells. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism but facilitates the synthesis of peptides that do .
Molecular Mechanism
At the molecular level, Boc-Beta-T-Butyl-L-Alanine exerts its effects through the formation of a stable carbamate linkage with the amino group of amino acids. This linkage prevents the amino group from participating in unwanted reactions during peptide synthesis. The Boc group can be removed by treatment with mild acids, such as trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amino group . This selective deprotection is a key step in the synthesis of complex peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Boc-Beta-T-Butyl-L-Alanine are important considerations. The compound is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. Over time, exposure to moisture and acids can lead to the degradation of the Boc group, resulting in the release of the free amino acid . Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, such as in a dry, cool environment .
Dosage Effects in Animal Models
The effects of Boc-Beta-T-Butyl-L-Alanine in animal models have not been extensively studied, as its primary use is in vitro for peptide synthesis. It is known that high doses of Boc-protected amino acids can lead to toxicity due to the accumulation of the protective group . Therefore, it is essential to use the compound in controlled amounts to avoid adverse effects.
Metabolic Pathways
Boc-Beta-T-Butyl-L-Alanine: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases that cleave the Boc group, allowing the free amino acid to participate in metabolic processes . The removal of the Boc group is a crucial step in the synthesis of bioactive peptides and proteins.
Transport and Distribution
Within cells, Boc-Beta-T-Butyl-L-Alanine is transported and distributed primarily through passive diffusion. The compound can interact with transport proteins that facilitate its movement across cellular membranes . Once inside the cell, it is localized to the cytoplasm, where it participates in peptide synthesis.
Subcellular Localization
The subcellular localization of Boc-Beta-T-Butyl-L-Alanine is mainly in the cytoplasm, where it is involved in the synthesis of peptides. The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is primarily related to its role as a protective group in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Beta-T-Butyl-L-Alanine typically involves the protection of the amino group of L-alanine with a Boc group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-Beta-T-Butyl-L-Alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Beta-T-Butyl-L-Alanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Deprotection: The major product is L-alanine after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-Alanine: Similar to Boc-Beta-T-Butyl-L-Alanine but without the tert-butyl group at the beta position.
Fmoc-Beta-T-Butyl-L-Alanine: Similar compound with a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Cbz-Beta-T-Butyl-L-Alanine: Another similar compound with a carboxybenzyl (Cbz) protecting group.
Uniqueness
Boc-Beta-T-Butyl-L-Alanine is unique due to the presence of both the Boc protecting group and the tert-butyl group at the beta position. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications, particularly in peptide synthesis where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVQDMFCAGQQB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



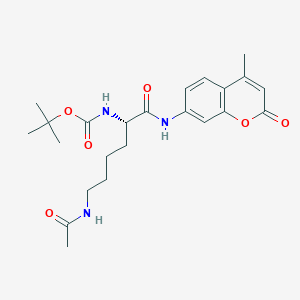

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)

